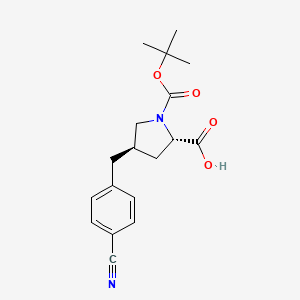

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, also known as Boc-R-CN-Pro, is an organocatalyst used for asymmetric synthesis of a variety of compounds. It is a chiral proline derivative that can be used to promote enantioselective reactions. It is a highly efficient and cost-effective catalyst for a variety of organic reactions, such as Michael addition, aldol reactions, and Mannich reactions. Boc-R-CN-Pro is a relatively new organocatalyst, and its use in asymmetric synthesis has been growing in recent years due to its high efficiency and low cost.

Scientific Research Applications

Homopolypeptides and Copolypeptides Synthesis

L-Proline's unique conformational properties due to its cyclized substituted α-amino group have been exploited in synthesizing well-defined homopolypeptides and copolypeptides. The use of Boc-protected amino acids, including derivatives of L-proline, has enabled the synthesis of highly pure N-carboxy anhydrides (NCAs), leading to well-defined poly(L-proline) (PLP) homopolymers and various copolypeptides. This approach has opened new pathways in polymer chemistry and materials science by providing access to polymers with high molecular and compositional homogeneity (Gkikas et al., 2011).

Chiral Separation of Proline Derivatives

The chiral separation of proline derivatives, including Boc-proline, has been extensively studied using high-performance liquid chromatography (HPLC). These studies are crucial for the pharmaceutical industry, where enantiomerically pure compounds are needed. The research has shown that proline derivatives can be separated with good resolution, contributing significantly to the field of chiral analysis and separation science (Zhao & Pritts, 2007).

Catalytic Properties in Organic Synthesis

Boc-L-proline has been identified as a chiral ligand for enantioselective reactions, such as the phenylacetylene addition to aromatic aldehydes. This application demonstrates the utility of proline derivatives in asymmetric catalysis, providing a pathway to synthesize compounds with good yields and enantioselectivities. Such developments are instrumental in advancing the methodologies available for synthesizing chiral molecules (Zhou et al., 2004).

Novel Conjugates for Catalysis

Research into novel O-ferrocenoyl hydroxyproline conjugates showcases the innovative approaches to catalyst design using proline derivatives. These conjugates, protected by the Boc group at the N-terminus, have been studied for their catalytic properties, particularly in aldol addition reactions. Such studies underscore the versatility of proline derivatives in developing new catalytic systems with potential applications in synthetic chemistry (Al-Momani & Lataifeh, 2013).

Conformational Studies and Peptide Synthesis

The synthesis and study of peptides containing proline derivatives have provided insights into peptide conformation and stability. The use of Boc-protected proline in synthesizing peptides has been a critical tool in peptidomimetic chemistry, enabling the design of peptides with specific structural features for research in biochemistry and pharmacology. Such studies contribute to our understanding of peptide behavior and the potential development of therapeutic agents (Karle et al., 1987).

Mechanism of Action

properties

IUPAC Name |

(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKPHIPSKPATG-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2674925.png)

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)